molecular formula C17H15F3N6 B10973167 6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B10973167
M. Wt: 360.34 g/mol
InChI Key: LFNVVZDMSWANDO-UHFFFAOYSA-N
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Description

6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the tricyclic core. Key steps include:

    Formation of the Pyrazole Ring: This involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with methyl iodide.

    Construction of the Tricyclic Core: The pyrazole derivative is then subjected to cyclization reactions involving various reagents such as trifluoromethyl iodide and azides under controlled conditions to form the tetrazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple nitrogen atoms and the trifluoromethyl group can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structure allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene stands out due to its unique combination of a pyrazole ring and a trifluoromethyl group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15F3N6

Molecular Weight

360.34 g/mol

IUPAC Name

6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

InChI

InChI=1S/C17H15F3N6/c1-4-25-10(3)11(8-22-25)12-5-6-21-16-14-9(2)7-13(17(18,19)20)23-15(14)24-26(12)16/h5-8H,4H2,1-3H3

InChI Key

LFNVVZDMSWANDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C4C(=CC(=NC4=NN23)C(F)(F)F)C)C

Origin of Product

United States

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